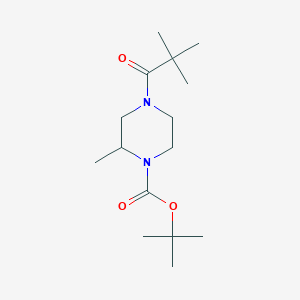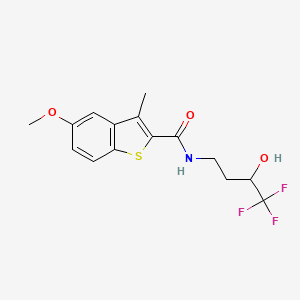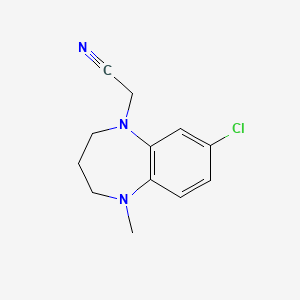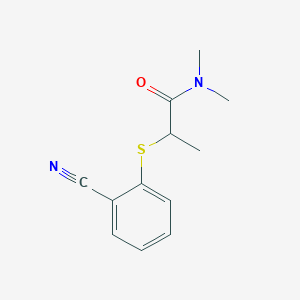
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one, also known as MPTP, is a synthetic compound that has been studied for its potential applications in scientific research. MPTP is a derivative of the cathinone family of compounds, which are known for their stimulant and psychoactive effects. However, MPTP has unique properties that make it a valuable tool for studying various biochemical and physiological processes.
作用机制
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one is thought to exert its effects by being converted into a toxic metabolite called MPP+, which selectively targets and destroys dopamine-producing neurons in the brain. This compound is transported into the brain by the dopamine transporter and is then converted into MPP+ by the enzyme monoamine oxidase-B. MPP+ then accumulates in the dopamine-producing neurons and causes oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the selective destruction of dopamine-producing neurons in the brain, as well as alterations in neurotransmitter levels and oxidative stress. This compound has also been shown to induce behavioral changes in animal models, including motor deficits and cognitive impairments.
实验室实验的优点和局限性
One of the primary advantages of 2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one is its ability to selectively target and destroy dopamine-producing neurons in the brain, which can be used to study the mechanisms of Parkinson's disease. This compound is also relatively easy to synthesize and has been well-documented in the scientific literature. However, there are also limitations to using this compound in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
List of
未来方向
1. Developing new treatments for Parkinson's disease based on the mechanisms of 2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one-induced neurotoxicity.
2. Studying the effects of this compound on other neurotransmitter systems in the brain.
3. Investigating the potential use of this compound as a tool for studying other neurodegenerative diseases.
4. Developing new methods for synthesizing this compound and related compounds.
5. Exploring the potential use of this compound as a therapeutic agent for other conditions, such as depression and anxiety.
6. Investigating the long-term effects of this compound exposure on brain function and behavior.
7. Developing new methods for delivering this compound to specific regions of the brain for targeted studies.
8. Studying the effects of this compound on different animal models to better understand its mechanisms of action.
9. Investigating the potential use of this compound as a diagnostic tool for Parkinson's disease.
10. Developing new imaging techniques to visualize the effects of this compound on the brain.
合成方法
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one can be synthesized using a variety of methods, including the reaction of methylamine with 3-thiophen-2-ylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pyrrolidine to yield this compound. This synthesis method has been well-documented in the scientific literature and has been used by researchers to produce this compound for laboratory experiments.
科学研究应用
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary uses of this compound is as a tool for studying the dopamine system in the brain. This compound has been shown to selectively target and destroy dopamine-producing neurons in the brain, which can lead to Parkinson's disease-like symptoms in animal models. This has made this compound a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments.
属性
IUPAC Name |
2-methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10(9-11-5-4-8-15-11)12(14)13-6-2-3-7-13/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPMPREXUEBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)




![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)